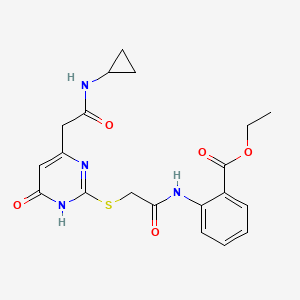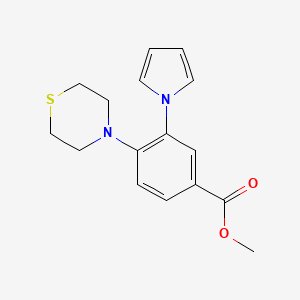![molecular formula C22H20F2N2O3S B2646357 6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline CAS No. 1111014-91-5](/img/structure/B2646357.png)
6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis
One significant application of quinoline derivatives, including 6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline, is in catalytic synthesis. Research demonstrates the use of chiral cationic ruthenium complexes in the asymmetric hydrogenation of quinolines, efficiently transforming them into biologically active tetrahydroquinolines (Wang et al., 2011).
Optical and Fluorescent Properties
Quinoline derivatives, including those with sulfone and fluorine groups, have been studied for their optical properties. Spectroscopic studies have explored their potential in fluorescence-based technologies and as fluorophores for biomedical applications (Park et al., 2015). Additionally, their interactions with proteins have been investigated, indicating potential applications in cell imaging (Majumdar et al., 2014).
Synthesis of Novel Derivatives
The synthesis of novel derivatives of quinoline, focusing on those with fluorine and sulfone moieties, has been a key area of research. These derivatives have shown potential as antibacterial agents and in the study of biological systems (Ghorab et al., 2011). The creation of novel fluorine-bearing quinoline derivatives with potential amylolytic activity has also been reported (Makki et al., 2012).
Pharmacological Applications
While avoiding details on drug use and side effects, it is notable that such quinoline derivatives are often studied for their pharmacological applications. For instance, their potential use in imaging of monoamine oxidase-B, which has implications in neurological research, has been explored (Harada et al., 2022).
Eigenschaften
IUPAC Name |
[6-fluoro-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O3S/c1-14-8-10-26(11-9-14)22(27)19-13-25-20-7-4-16(24)12-18(20)21(19)30(28,29)17-5-2-15(23)3-6-17/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVVEJLTWNCGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-(4-fluorobenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Fluoro-5-[[2-(4-hydroxyphenyl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2646274.png)
![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2646275.png)


![N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2646280.png)
![2-{2-methyl-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-1-(4-phenylpiperazino)-1-ethanone](/img/structure/B2646281.png)

![4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile](/img/structure/B2646283.png)

![2-Chloro-N-[1-(1-methylsulfonylcyclopropyl)ethyl]acetamide](/img/structure/B2646287.png)
![(E)-3-[3-(2-hydroxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B2646288.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2646293.png)
![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)
